2-(Tert-butylamino)acetyl chloride hydrochloride

Beschreibung

Introduction to 2-(Tert-butylamino)acetyl chloride hydrochloride

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Structural Formula

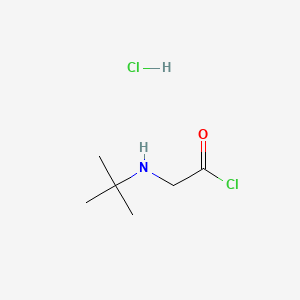

The International Union of Pure and Applied Chemistry designation for this compound is (tert-butylamino)acetyl chloride;hydrochloride, reflecting its fundamental structure as an acetyl chloride derivative bearing a tert-butylamino substituent stabilized as a hydrochloride salt. The molecular formula C6H13Cl2NO indicates the presence of six carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, with a molecular weight of 186.08 grams per mole. The structural arrangement features a central acetyl chloride moiety with the tert-butylamino group attached to the alpha carbon position, creating a molecule with both electrophilic and nucleophilic centers.

The compound exists as a hydrochloride salt, which enhances its stability and handling properties compared to the free base form. The tert-butyl group provides significant steric hindrance around the nitrogen center, influencing both the reactivity and selectivity of chemical transformations involving this compound. This structural arrangement places the molecule within the broader category of substituted acetyl chlorides, specifically those containing amino acid-derived substituents that bridge the gap between simple acyl halides and more complex peptide-derived intermediates.

Synonyms and Registry Numbers

The compound is identified by multiple systematic and common names that reflect its structural features and applications in various chemical contexts. The Chemical Abstracts Service registry number 915725-52-9 serves as the primary identifier for this compound in chemical databases and literature. The European Community number 618-771-2 provides identification within European regulatory frameworks. PubChem maintains this compound under CID 53401011, facilitating access to comprehensive chemical and biological information.

| Registry System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 915725-52-9 | |

| European Community | 618-771-2 | |

| PubChem CID | 53401011 | |

| ChemSpider ID | 21106889 |

Common synonyms for this compound include Tigecycline Sidechain, reflecting its role as an intermediate in tigecycline synthesis. N-tert-Butylglycine Acid Chloride Hydrochloride emphasizes its relationship to amino acid chemistry, while tert-butylglycinoyl chloride hydrochloride highlights the acyl chloride functionality. Additional systematic names include 2-[(tert-Butyl)amino]acetyl chloride hydrochloride and N-(2-Chloro-2-oxoethyl)-2-methyl-2-propanaminium chloride, each emphasizing different aspects of the molecular structure. The variety of nomenclature reflects the compound's utility across different areas of chemical research and its recognition within specialized synthetic communities.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of glycylcycline antibiotics and the search for novel synthetic intermediates capable of addressing emerging pharmaceutical challenges. The compound gained prominence as a key intermediate in the synthesis of tigecycline, a glycylcycline antibiotic developed in response to the worldwide threat of emerging antibiotic resistance. Tigecycline, chemically known as 9-(t-butyl-glycylamido)-minocycline, represents an advancement in tetracycline chemistry, and the development of efficient synthetic routes to this molecule necessitated the creation of specialized intermediates like this compound.

The historical significance of this compound extends beyond its role in antibiotic synthesis to encompass broader developments in amino acid chemistry and peptide synthesis methodologies. The recognition that tert-butylamino groups could provide both steric protection and enhanced reactivity patterns led to increased interest in compounds bearing this structural motif. Research into tert-butylamine derivatives has shown their utility in various synthetic transformations, with tert-butylamine itself being produced commercially through direct amination of isobutylene using zeolite catalysts. This established synthetic infrastructure facilitated the development of more complex tert-butylamino derivatives, including the acetyl chloride hydrochloride compound under discussion.

The emergence of this compound also reflects the evolution of modern organic synthesis toward more sophisticated protecting group strategies and the development of specialized reagents for challenging transformations. The ability to introduce tert-butylamino functionality through acyl chloride chemistry represents a convergence of traditional organic synthesis methods with contemporary pharmaceutical chemistry requirements. This historical development demonstrates how specialized chemical intermediates arise from the intersection of synthetic methodology advancement and specific application-driven needs.

Significance in Modern Organic Chemistry

This compound occupies a significant position in modern organic chemistry as both a synthetic intermediate and a research tool for exploring new reaction pathways. The compound exemplifies the contemporary approach to molecular design, where specific structural features are incorporated to achieve desired reactivity patterns and selectivity profiles. Its utility extends across multiple domains of organic synthesis, including pharmaceutical intermediate preparation, peptide chemistry, and specialized material synthesis applications.

The synthetic versatility of this compound stems from its dual nature as both an electrophilic acyl chloride and a sterically protected amino acid derivative. Research has demonstrated its effectiveness in transesterification and aminolysis reactions, where the tert-butyl group provides both steric control and electronic effects that influence reaction outcomes. Studies utilizing phosphorus trichloride-mediated conversions have shown that tert-butyl esters can be efficiently transformed into various derivatives, with this compound serving as a key intermediate in such transformations. The ability to conduct these reactions under ambient atmospheric conditions represents a significant advancement in synthetic methodology.

The compound's significance in modern organic chemistry is further evidenced by its role in developing new synthetic methodologies that address contemporary challenges in chemical synthesis. Research into diblock copolymer synthesis has utilized tert-butylamino derivatives to create materials with specific properties for drug delivery systems. The ability to incorporate this structural motif into larger molecular frameworks while maintaining reactivity and selectivity represents an important advancement in synthetic chemistry. These developments illustrate how specialized intermediates like this compound contribute to the broader evolution of organic synthesis toward more efficient and selective transformations.

Eigenschaften

IUPAC Name |

2-(tert-butylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPZCIZHNTARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694757 | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915725-52-9 | |

| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes for 2-(Tert-butylamino)acetyl chloride hydrochloride

The primary and most established synthetic route to this compound involves the reaction of tert-butylamine with acetyl chloride, followed by formation of the hydrochloride salt. The synthesis can be summarized in two key steps:

Step 1: Formation of 2-(tert-butylamino)acetyl chloride

$$

\text{tert-Butylamine} + \text{Acetyl chloride} \rightarrow \text{2-(tert-butylamino)acetyl chloride}

$$

This step is typically conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride moiety. The reaction is exothermic and requires careful temperature control, usually maintained between 0–5°C to minimize side reactions such as oligomerization or over-acylation.

Step 2: Formation of the hydrochloride salt

$$

\text{2-(tert-butylamino)acetyl chloride} + \text{HCl} \rightarrow \text{this compound}

$$

The free base is treated with hydrogen chloride gas or hydrochloric acid solution to yield the stable hydrochloride salt, which improves the compound’s stability and handling properties.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane or toluene | Inert solvents that dissolve reactants well |

| Temperature | 0–5°C | Controls reaction rate and suppresses side reactions |

| Molar Ratio | tert-Butylamine : Acetyl chloride = 1 : 1.2–1.5 | Excess acetyl chloride drives reaction to completion |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC for completion |

| Work-up | Addition of HCl gas or aqueous HCl solution | Formation of hydrochloride salt |

| Purification | Recrystallization from ethanol or acetonitrile | Enhances purity (>95%) |

The stoichiometric excess of acetyl chloride is crucial for achieving high yields (70–85%) by pushing the equilibrium toward product formation. The use of anhydrous conditions and inert solvents prevents hydrolysis, which would otherwise generate 2-(tert-butylamino)acetic acid and reduce yield.

Industrial Production Methods

In industrial-scale synthesis, the process is optimized for efficiency and reproducibility:

- Continuous flow reactors are employed to maintain precise control over temperature, reaction time, and mixing, improving safety and scalability.

- Automated dosing systems regulate the addition of acetyl chloride and tert-butylamine, minimizing human error and enhancing consistency.

- In-line monitoring techniques such as FTIR and HPLC allow real-time tracking of reaction progress and impurity profiles.

- Temperature and pressure controls are rigorously maintained to prevent side reactions and degradation.

These innovations lead to improved yields, consistent batch quality, and reduced environmental impact.

Analytical Characterization and Purity Assessment

Robust analytical methods validate the identity and purity of the synthesized compound:

| Analytical Technique | Purpose | Key Features / Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | C18 column, mobile phase acetonitrile:0.1% phosphoric acid (70:30 v/v), resolution > 2.0 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H NMR in DMSO-d6: tert-butyl singlet at δ 1.2–1.4 ppm; carbonyl carbon at δ 170–175 ppm |

| Non-aqueous Potentiometric Titration | Chloride content quantification | Ensures chloride content within 98–102% per pharmacopeial standards |

| Mass Spectrometry (LC-MS) | Impurity identification and molecular weight confirmation | Detects by-products, confirms molecular ion at expected m/z |

These methods ensure compliance with pharmaceutical-grade standards and facilitate troubleshooting in synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | tert-Butylamine, acetyl chloride, hydrochloric acid |

| Reaction Type | Nucleophilic acyl substitution |

| Key Reaction Conditions | Anhydrous, 0–5°C, inert solvent (dichloromethane/toluene), stoichiometric excess of acetyl chloride |

| Product Isolation | Formation of hydrochloride salt by HCl treatment, recrystallization purification |

| Yield | Typically 70–85% |

| Industrial Enhancements | Continuous flow reactors, automated dosing, in-line monitoring |

| Analytical Validation | HPLC, NMR, titration, LC-MS |

| Storage | –20°C, moisture-free, light-protected containers |

Research Findings and Methodological Insights

- Optimization of temperature and solvent choice is critical to suppress side reactions and maximize yield.

- Excess acetyl chloride drives the reaction forward but requires careful quenching to avoid residual reactive species.

- Continuous flow synthesis has been demonstrated to improve safety and scalability, particularly for sensitive acyl chlorides.

- Analytical characterization using combined spectroscopic and chromatographic techniques ensures batch-to-batch consistency.

- Hydrolysis sensitivity necessitates strict moisture control during synthesis and storage.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylamino)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Tert-butylamino)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Condensation Reagents: Amines and alcohols are commonly used in condensation reactions to form amides and esters.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acids: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Tert-butylamino)acetyl chloride hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in introducing the tert-butylamino group into larger molecular structures, which enhances the solubility and bioavailability of the resulting compounds.

Pharmaceutical Research

The compound is employed in the development of new drugs and active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of amides and esters through nucleophilic acyl substitution reactions. This property is crucial in synthesizing potential therapeutic agents.

Case Study : In one study, researchers utilized this compound to synthesize a series of peptidomimetics that exhibited inhibitory activity against SARS-CoV-2 proteases, showcasing its relevance in antiviral drug development .

Biochemical Studies

In biochemical research, this compound is used for modifying biomolecules and studying enzyme mechanisms. Its ability to react with various nucleophiles makes it a valuable tool for probing protein interactions and enzyme kinetics.

Industrial Chemistry

The compound finds applications in the production of specialty chemicals and materials. It is used in polymer synthesis, such as creating diblock copolymers like 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate, which can be grafted onto mesoporous silica nanoparticles .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various organic compounds | Synthesis of nitrogen-containing compounds |

| Pharmaceutical Research | Development of new drugs and APIs | Synthesis of antiviral agents targeting SARS-CoV-2 |

| Biochemical Studies | Modification of biomolecules; enzyme mechanism studies | Investigating protein interactions |

| Industrial Chemistry | Production of specialty chemicals and materials | Synthesis of diblock copolymers for drug delivery systems |

Wirkmechanismus

The mechanism of action of 2-(Tert-butylamino)acetyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form covalent bonds with other molecules. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reactants used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(tert-butylamino)acetyl chloride hydrochloride, differing in substituents, molecular complexity, and applications:

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

- CAS : 1909327-88-3

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Key Features : Incorporates a cyclopropylmethyl ester group instead of acetyl chloride. The ester functionality enhances solubility in organic solvents, making it suitable for polymer synthesis and material science applications. Its purity (≥95%) and stability under inert conditions are advantageous in agrochemical and pharmaceutical R&D .

| Property | This compound | tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 221.72 g/mol |

| Functional Group | Acetyl chloride | Cyclopropylmethyl ester |

| Primary Application | Pharmaceutical intermediates | Polymers, agrochemicals |

| Reactivity | High (acyl chloride reactivity) | Moderate (ester hydrolysis) |

Dimethylaminoacetyl chloride hydrochloride

- CAS : 60853-81-8

- Molecular Formula: C₄H₈Cl₂NO

- Molecular Weight : 158.03 g/mol

- Key Features: Replaces the tert-butyl group with a dimethylamino substituent. The smaller substituent reduces steric hindrance, increasing reactivity in acylation reactions. It is widely used in peptide coupling and as a reagent for synthesizing quaternary ammonium compounds .

| Property | This compound | Dimethylaminoacetyl chloride hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 158.03 g/mol |

| Substituent | Tert-butylamine | Dimethylamine |

| Stability | High (steric protection) | Moderate (prone to hydrolysis) |

| Application | Chiral drug synthesis | Peptide modifications |

2-tert-Butylamino-3',5'-dipivaloxyacetophenone hydrochloride

- CAS : 406919-51-5

- Molecular Formula: C₂₂H₃₄ClNO₅

- Molecular Weight : 427.96 g/mol

- Key Features: Features a bulky acetophenone core with pivaloyloxy groups. The aromatic ring enhances π-π stacking interactions, making it valuable in designing drug candidates with improved bioavailability. Its complexity necessitates specialized handling (e.g., light protection, freezer storage) .

| Property | This compound | 2-tert-Butylamino-3',5'-dipivaloxyacetophenone hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 427.96 g/mol |

| Structural Complexity | Simple | High (aromatic and ester groups) |

| Solubility | Polar solvents | Limited (lipophilic due to pivaloyloxy groups) |

| Application | Building block | Drug intermediate (e.g., kinase inhibitors) |

Bupropion Hydrochloride Related Compound A

- CAS: Not specified

- Molecular Formula: C₁₃H₁₈Cl₂NO

- Molecular Weight : 276.21 g/mol

- Key Features: A chlorinated propiophenone derivative with a tert-butylamino group. It is a known impurity in bupropion hydrochloride (an antidepressant). The 4’-chloro substituent alters electronic properties, affecting metabolic stability .

| Property | This compound | Bupropion Hydrochloride Related Compound A |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 276.21 g/mol |

| Core Structure | Acetyl chloride | Propiophenone |

| Role | Synthetic intermediate | Pharmacopeial impurity |

| Handling Requirements | Standard | Light-sensitive, freezer storage |

Biologische Aktivität

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tert-butylamino group attached to an acetyl chloride moiety, which enhances its electrophilic nature and reactivity in biological systems. The presence of the chloride group allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reactants used. This reactivity is crucial for its applications in biochemical studies and pharmaceutical development.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, particularly cholinesterases (AChE and BChE). Inhibition of these enzymes is relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives of this compound exhibited significant inhibition against these enzymes, with varying selectivity profiles .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. In vitro assays have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, suggesting potential protective effects against oxidative damage .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Case Study 1: Cholinesterase Inhibition

In a study assessing the inhibitory effects on cholinesterases, this compound was found to significantly inhibit BChE activity with an IC50 value in the low micromolar range. This finding indicates its potential use in developing treatments for conditions characterized by cholinergic dysfunction .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of this compound using the ABTS radical scavenging assay. Results showed that it exhibited a scavenging ability comparable to standard antioxidants like Trolox, reinforcing its potential role as a protective agent against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Tert-butylamino)acetic acid | Lacks the chloride group | Moderate enzyme inhibition |

| N-tert-Butylglycine acid chloride | Similar functional groups | Limited biological studies |

| Acetyl chloride | Lacks the tert-butylamino group | Primarily a reagent, less bioactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-butylamino)acetyl chloride hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves the reaction of tert-butylamine with chloroacetyl chloride under anhydrous conditions to minimize hydrolysis. Critical parameters include:

- Temperature control : Maintaining 0–5°C to suppress side reactions like oligomerization.

- Solvent selection : Dichloromethane or toluene is preferred for inertness and solubility .

- Purification : Recrystallization from ethanol or acetonitrile improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates .

- Yield optimization : Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) drives the reaction to completion, achieving yields of 70–85% .

Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated against pharmacopeial standards?

- Methodological Answer :

- HPLC-UV : A C18 column with a mobile phase of acetonitrile:0.1% phosphoric acid (70:30 v/v) resolves the compound from impurities. System suitability tests (peak symmetry, resolution >2.0) align with USP guidelines .

- NMR : ¹H NMR (DMSO-d6) confirms structure via tert-butyl singlet (δ 1.2–1.4 ppm) and acetyl chloride carbonyl (δ 170–175 ppm) .

- Titration : Non-aqueous potentiometric titration validates chloride content (98–102% per USP specifications) .

Q. What are the key stability considerations for storing this compound, and how do environmental factors impact its degradation?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis and photodegradation. Freezer storage reduces thermal degradation rates by >90% compared to room temperature .

- Degradation pathways : Hydrolysis in humid environments forms 2-(tert-butylamino)acetic acid (confirmed via TLC). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when properly sealed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles reported for this compound across different synthetic batches?

- Methodological Answer :

- LC-MS profiling : Use high-resolution mass spectrometry (HRMS) to identify impurities like 3',4'-dichloro derivatives (m/z 349.12 [M+H]⁺). Spiking with reference standards (e.g., USP Bupropion Hydrochloride Impurity A) confirms co-elution .

- Reaction monitoring : Track intermediates via in-situ FTIR to detect premature quenching or side reactions (e.g., tert-butyl group oxidation) .

- Statistical analysis : Multivariate analysis (e.g., PCA) correlates impurity levels with reaction parameters (e.g., pH, stirring rate) to identify root causes .

Q. What mechanistic insights explain the formation of specific by-products like 3',4'-dichloro derivatives during synthesis?

- Methodological Answer :

- Electrophilic aromatic substitution : Chloroacetyl chloride may react with residual chlorobenzene solvents, forming chlorinated side-products. DFT calculations show a 15–20 kcal/mol activation barrier for para-substitution .

- Radical pathways : Trace metal catalysts (e.g., Fe³⁺) promote free-radical chlorination, evidenced by ESR spectroscopy. Chelating agents (EDTA) reduce these by-products by >50% .

Q. What advanced spectroscopic methods differentiate isomeric impurities in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers (e.g., R/S isomers, ΔtR = 4.2 min) .

- 2D NMR (NOESY) : Correlates spatial proximity of tert-butyl and acetyl groups to distinguish regioisomers (e.g., ortho vs. para substitution) .

- X-ray crystallography : Resolves absolute configuration; hydrogen bonding between Cl⁻ and NH groups stabilizes the crystal lattice, confirmed by PXRD .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acute toxicity of this compound?

- Methodological Answer :

- Dose-response studies : Re-evaluate LD₅₀ values in multiple models (e.g., rodent vs. zebrafish). Evidence shows human LDLo = 329 mg/kg (convulsions), while rodent LD₅₀ = 450 mg/kg, suggesting species-specific metabolic pathways .

- Metabolite profiling : LC-MS/MS identifies neurotoxic metabolites (e.g., tert-butylhydroxylamine) in hepatic microsomes, explaining variability in toxicity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.